3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide
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Overview
Description
3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class. Thienopyridines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The reaction conditions can vary depending on the desired product, with solvents playing a crucial role in determining the reaction pathway and product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Hypochlorite is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of dimerized products, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it acts as a PLC-γ inhibitor, affecting cell motility and proliferation . The molecular targets include amino acid residues involved in hydrogen bonding and lipophilic pockets occupied by the phenyl moiety . This inhibition disrupts cellular processes, leading to reduced cancer cell viability and motility.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Thieno[2,3-b]pyridine derivatives
Uniqueness
3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide stands out due to its unique structural features, such as the hexahydrocycloocta ring fused with the thienopyridine core. This structural complexity contributes to its diverse biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C23H22N4OS |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-amino-N-quinolin-3-yl-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C23H22N4OS/c24-20-17-12-15-7-3-1-2-4-10-19(15)27-23(17)29-21(20)22(28)26-16-11-14-8-5-6-9-18(14)25-13-16/h5-6,8-9,11-13H,1-4,7,10,24H2,(H,26,28) |
InChI Key |
REQBKSDJYAKBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC5=CC=CC=C5N=C4)N |
Origin of Product |
United States |
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